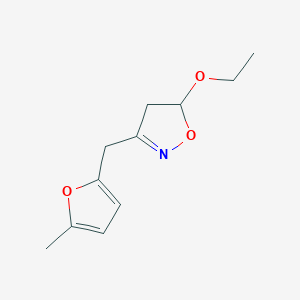
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxy group at the 5-position, a dihydro structure at the 4,5-positions, and a 5-methyl-2-furanyl methyl group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes. This reaction is known as the 1,3-dipolar cycloaddition, which is a widely used method for constructing isoxazole rings. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of catalysts to enhance the reaction rate and selectivity. Common catalysts used in the synthesis of isoxazoles include copper (I) and ruthenium (II) complexes .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce dihydroisoxazoles .
Aplicaciones Científicas De Investigación
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
- Isoxazole, 5-methyl-3,4-diphenyl
- Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl
- Isoxazole-5-carbonyl chloride
Uniqueness
5-Ethoxy-3-((5-methylfuran-2-yl)methyl)-4,5-dihydroisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the 5-methyl-2-furanyl methyl group enhances its reactivity and potential biological activity compared to other isoxazole derivatives .
Propiedades
Número CAS |
136354-52-4 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-ethoxy-3-[(5-methylfuran-2-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C11H15NO3/c1-3-13-11-7-9(12-15-11)6-10-5-4-8(2)14-10/h4-5,11H,3,6-7H2,1-2H3 |
Clave InChI |
SLMCTMBXGSFNCF-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
SMILES canónico |
CCOC1CC(=NO1)CC2=CC=C(O2)C |
Sinónimos |
Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















